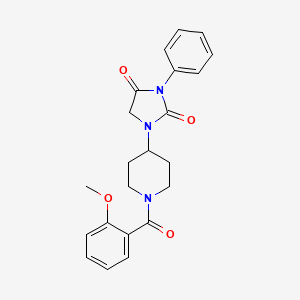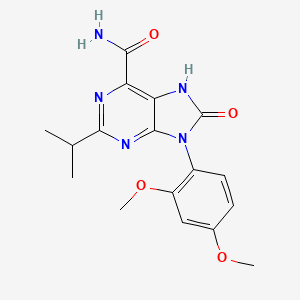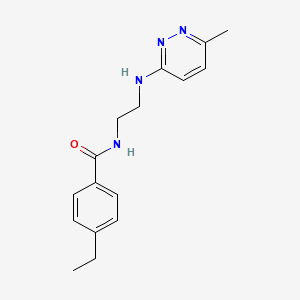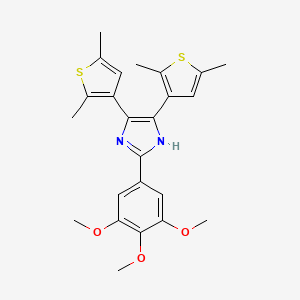![molecular formula C15H15Cl2N3O3S B2617746 5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide CAS No. 1090913-80-6](/img/structure/B2617746.png)
5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a pyridine derivative and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide involves the inhibition of specific enzymes such as carbonic anhydrase and histone deacetylase. This inhibition results in the modulation of various cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The compound 5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. The compound has also been found to exhibit anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in medicinal chemistry. However, the compound also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide. One potential direction is the development of novel drugs based on the compound's mechanism of action. Another potential direction is the investigation of the compound's potential applications in treating various diseases such as cancer and inflammation. Further studies are also needed to fully understand the compound's mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide involves the reaction of 5,6-dichloronicotinic acid with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ethylenediamine to yield the final product.
Applications De Recherche Scientifique
The compound 5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
5,6-dichloro-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-10-2-4-12(5-3-10)24(22,23)20-7-6-18-15(21)11-8-13(16)14(17)19-9-11/h2-5,8-9,20H,6-7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVRXSXKIJRTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B2617668.png)


![N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617675.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2617677.png)



![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)